DC-6-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

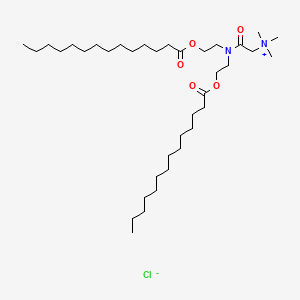

[2-[bis(2-tetradecanoyloxyethyl)amino]-2-oxoethyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-36(41)43-32-30-38(35(40)34-39(3,4)5)31-33-44-37(42)29-27-25-23-21-19-17-15-13-11-9-7-2;/h6-34H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCCDRNDKZSNBW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCC)C(=O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H73ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DC-6-14: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid that has garnered significant interest in the field of drug delivery and cancer therapeutics.[1] Its amphiphilic structure, comprising a hydrophilic quaternary ammonium head group and two hydrophobic tetradecanoyl tails, enables its self-assembly into liposomes. These cationic liposomes are particularly effective for the delivery of nucleic acids (gene transfection) and have demonstrated promising anti-metastatic properties, notably in pancreatic cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols and an exploration of its putative signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound is presented below, followed by a table summarizing its key physicochemical properties.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride | [1] |

| Synonyms | 2C14ECl | [2] |

| CAS Number | 107086-76-0 | [1] |

| Molecular Formula | C₃₇H₇₃ClN₂O₅ | |

| Formula Weight | 661.45 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | >99% | |

| Solubility | Soluble in chloroform and methanol | |

| Storage Temperature | -20°C | |

| Elemental Analysis | C: 67.19%, H: 11.12%, Cl: 5.36%, N: 4.24%, O: 12.09% |

Experimental Protocols

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, as it is a commercially available lipid. However, the general synthesis of such dialkyl quaternary ammonium lipids typically involves a multi-step process. A plausible synthetic route is outlined below as a logical workflow.

-

Esterification: Diethanolamine is reacted with two equivalents of myristoyl chloride in the presence of a base to form the diester, O,O'-ditetradecanoyldiethanolamine.

-

Amidation: The secondary amine of the diester intermediate is then acylated with chloroacetyl chloride to yield N-chloroacetyl-O,O'-ditetradecanoyldiethanolamine.

-

Quaternization: Finally, the chloroacetylated intermediate is reacted with trimethylamine in an appropriate solvent to yield the quaternary ammonium salt, this compound. Purification is typically achieved by recrystallization or column chromatography.

Preparation of this compound Cationic Liposomes

This protocol is adapted from a study that utilized this compound-containing liposomes to investigate their anti-metastatic effects on pancreatic cancer cells.

Materials:

-

This compound (also referred to as 2C14ECl)

-

Dimyristoylphosphatidylcholine (DMPC)

-

Polyoxyethylene(21) dodecyl ether (C12(EO)21)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator

-

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Film Hydration:

-

Dissolve DMPC, this compound, and C12(EO)21 in chloroform at a molar ratio of 87:8:5.

-

The chloroform is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

-

The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Vesicle Formation:

-

The dried lipid film is hydrated with PBS (pH 7.4) by gentle rotation.

-

The resulting suspension of multilamellar vesicles (MLVs) is subjected to bath sonication for 5-10 minutes.

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded 10-15 times through polycarbonate membranes with a pore size of 100 nm using a lipid extruder.

-

-

Sterilization and Storage:

-

The final liposome suspension is sterilized by passing it through a 0.22 µm filter.

-

Store the liposomes at 4°C.

-

In Vitro Cell Migration (Wound Scratch) Assay

This protocol describes a typical wound scratch assay to assess the effect of this compound liposomes on the migration of pancreatic cancer cells, such as BxPC-3.

Materials:

-

BxPC-3 human pancreatic cancer cells

-

Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

-

This compound cationic liposomes (prepared as described above)

-

6-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed BxPC-3 cells in 6-well plates at a density that allows them to form a confluent monolayer within 24 hours.

-

-

Creating the "Wound":

-

Once the cells reach confluence, create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

-

Washing and Treatment:

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh complete culture medium containing various concentrations of this compound liposomes. A control group with no liposomes should be included.

-

-

Image Acquisition:

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using an inverted microscope.

-

-

Data Analysis:

-

The migration of cells into the scratched area can be quantified by measuring the change in the width of the scratch over time using image analysis software.

-

Biological Activity and Signaling Pathways

Gene Delivery

As a cationic lipid, this compound is primarily utilized for the formulation of liposomes for gene delivery. The positively charged surface of the liposomes electrostatically interacts with negatively charged nucleic acids (DNA or RNA), leading to the formation of lipoplexes. These lipoplexes can then fuse with the cell membrane, facilitating the delivery of the genetic material into the cytoplasm.

Anti-Metastatic Effects in Pancreatic Cancer

Recent studies have highlighted the therapeutic potential of this compound-containing cationic liposomes in inhibiting the metastasis of pancreatic cancer. Specifically, these liposomes have been shown to suppress the migration and invasion of human pancreatic cancer cells (BxPC-3). The underlying mechanism for this anti-invasive effect has been attributed to the inhibition of matrix metalloproteinases (MMPs), particularly MMP2, MMP9, and MMP14.

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The expression and activity of MMPs are often upregulated in aggressive cancers, including pancreatic cancer.

Putative Signaling Pathway: Inhibition of MMPs via the PI3K/Akt/mTOR Pathway

The expression of MMP2, MMP9, and MMP14 is regulated by complex signaling networks within the cancer cell. One of the central pathways implicated in the regulation of MMPs is the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in pancreatic cancer and promotes cell growth, survival, and invasion. While direct evidence linking this compound to the mTOR pathway in pancreatic cancer is still emerging, it is plausible that the observed inhibition of MMPs by this compound liposomes is mediated through the modulation of this critical signaling cascade. Cationic liposomes can interact with the cell membrane and influence various intracellular signaling events.

The following diagram illustrates a hypothetical signaling pathway where this compound-containing cationic liposomes may inhibit pancreatic cancer cell migration and invasion.

In this proposed model, the this compound cationic liposomes are hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway. This inhibition would lead to the downstream suppression of transcription factors, such as NF-κB, which are known to regulate the expression of MMP2, MMP9, and MMP14. The resulting decrease in MMP levels would impair the cancer cells' ability to degrade the ECM, thereby inhibiting their migration and invasion. Further research is required to validate this proposed mechanism and to fully elucidate the molecular targets of this compound within the cell.

Conclusion

This compound is a versatile cationic lipid with significant potential in both gene delivery and cancer therapy. Its ability to form stable liposomes that can effectively deliver nucleic acids and exert direct anti-metastatic effects makes it a valuable tool for researchers and drug development professionals. The inhibition of key matrix metalloproteinases provides a clear mechanism for its anti-invasive properties in pancreatic cancer, and the putative involvement of the PI3K/Akt/mTOR pathway offers exciting avenues for further investigation and the development of novel therapeutic strategies. This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting.

References

The Core Mechanism of DC-6-14 Cationic Lipid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, a cationic lipid with the chemical name 2-[bis{2-(tetradecanoyloxy)ethyl}amino]-N,N,N-trimethyl-2-oxoethan-1-aminium chloride, is a key component in the formulation of lipid-based nanoparticles for the delivery of genetic material such as siRNA and mRNA.[1][2] Its efficacy as a transfection agent is attributed to its unique structural features that facilitate the encapsulation of nucleic acids, cellular uptake, and subsequent escape from endosomal compartments to release its cargo into the cytoplasm. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

Physicochemical Properties of this compound and its Formulations

The physicochemical characteristics of liposomes and lipoplexes formulated with this compound are critical determinants of their stability, transfection efficiency, and biocompatibility. These properties, including particle size, polydispersity index (PDI), and zeta potential, are influenced by the lipid composition and the ratio of cationic lipid to nucleic acid.

| Formulation Component(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |

| Liposomes | ||||

| LP-DC-6-14/DOPE | 129 | 0.22 | Not Reported | [1] |

| LP-DC-6-14/DSPE | >1000 (aggregated) | Not Reported | Not Reported | [1] |

| siRNA Lipoplexes | ||||

| LP-DC-6-14/DOPE + siRNA | 158 | 0.23 | Not Reported | [1] |

| mRNA Lipoplexes | ||||

| This compound/DOPE/PEG-Chol + mRNA (Fresh) | ~100 | Not Reported | ~50-58 | Not Reported |

| This compound/DOPE/PEG-Chol + mRNA (Stored 1 month) | ~300-320 | Not Reported | ~27-35 | Not Reported |

Core Mechanism of Action: From Formulation to Gene Silencing

The journey of a this compound-based lipoplex from formulation to the delivery of its genetic payload involves a series of critical steps, each governed by specific molecular interactions.

Lipoplex Formation

This compound, with its positively charged headgroup, electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (siRNA or mRNA). This interaction leads to the condensation of the nucleic acid and its encapsulation within a lipid bilayer, forming a lipoplex. The helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is often included in the formulation to enhance the fusogenic properties of the liposome, which is crucial for endosomal escape.

Cellular Uptake

The positively charged surface of the this compound lipoplexes facilitates their interaction with the negatively charged proteoglycans on the cell surface, promoting cellular uptake primarily through endocytosis.

Endosomal Escape: The Critical Hurdle

Following endocytosis, the lipoplex is enclosed within an endosome. For the nucleic acid to reach its site of action in the cytoplasm, it must escape this vesicle before it fuses with a lysosome, where the cargo would be degraded. The endosomal escape mechanism of this compound-containing lipoplexes is thought to be driven by the "proton sponge" effect and membrane fusion.

As the endosome matures, its internal pH drops. The tertiary amine in the this compound headgroup becomes protonated at this lower pH, increasing the positive charge within the endosome. To maintain charge neutrality, chloride ions (Cl-) are pumped into the endosome, leading to an influx of water, osmotic swelling, and eventual rupture of the endosomal membrane.

Simultaneously, the protonated this compound and the fusogenic lipid DOPE can interact with the anionic lipids of the endosomal membrane, promoting membrane fusion and the release of the lipoplex into the cytoplasm.

Cytoplasmic Release and Action

Once in the cytoplasm, the nucleic acid dissociates from the cationic lipid and can engage with the cellular machinery. For siRNA, this involves incorporation into the RNA-induced silencing complex (RISC) to mediate the degradation of target mRNA. For mRNA, it is translated by ribosomes to produce the desired protein.

Putative Signaling Pathway Activation

While direct evidence for signaling pathways specifically activated by this compound is limited, it is plausible that, like other cationic lipid nanoparticles, it can interact with innate immune sensors. Cationic lipids can be recognized by Toll-like receptors (TLRs), particularly TLR4, which is present on the cell surface and in endosomes. This interaction can trigger a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This innate immune stimulation can be a double-edged sword, potentially enhancing the therapeutic effect in applications like cancer immunotherapy, but also contributing to cytotoxicity at high concentrations.

Experimental Protocols

I. Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound and a helper lipid.

Materials:

-

This compound cationic lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., nuclease-free water, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve this compound and DOPE (e.g., at a 1:1 molar ratio) in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the aqueous buffer by vortexing or sonicating. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with the desired pore size (e.g., 11 passes through a 100 nm membrane).

-

Store the prepared liposomes at 4°C.

II. In Vitro Transfection of siRNA using this compound Lipoplexes

This protocol provides a general guideline for transfecting cells with siRNA using this compound lipoplexes.

Materials:

-

This compound liposomes

-

siRNA stock solution (e.g., 10 µM)

-

Cell culture medium (e.g., RPMI-1640) with and without serum

-

Cells to be transfected (e.g., MCF-7)

-

6-well plates

-

Serum-free medium for complex formation (e.g., Opti-MEM™)

Procedure:

-

Seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.

-

On the day of transfection, dilute the desired amount of siRNA (e.g., to a final concentration of 50 nM) in serum-free medium.

-

In a separate tube, dilute the required amount of this compound liposomes in serum-free medium. The optimal charge ratio (+/-) of cationic lipid to siRNA should be determined experimentally (e.g., 4:1).

-

Add the diluted siRNA solution to the diluted liposome solution, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

-

Wash the cells once with serum-free medium.

-

Add the lipoplex solution dropwise to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

-

After the incubation period, replace the transfection medium with fresh complete growth medium.

-

Assay for gene knockdown 24-72 hours post-transfection.

III. Assessment of Transfection Efficiency by Luciferase Reporter Assay

This assay is used to quantify the functional delivery of a reporter gene (e.g., luciferase) by this compound lipoplexes.

Materials:

-

Cells transfected with a luciferase reporter plasmid

-

Passive Lysis Buffer

-

Luciferase Assay Reagent (containing luciferin)

-

Luminometer

Procedure:

-

Following transfection with a luciferase reporter plasmid using this compound lipoplexes, wash the cells with PBS.

-

Lyse the cells by adding Passive Lysis Buffer and incubating at room temperature for 15 minutes.

-

Transfer the cell lysate to a microfuge tube and centrifuge to pellet cell debris.

-

Add a small volume of the cell lysate supernatant to a luminometer tube.

-

Inject the Luciferase Assay Reagent into the tube and measure the resulting luminescence.

-

Normalize the luciferase activity to the total protein concentration in the lysate or to the activity of a co-transfected control reporter (e.g., β-galactosidase).

IV. Evaluation of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound formulations.

Materials:

-

Cells seeded in a 96-well plate

-

This compound liposome or lipoplex formulations at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound formulation for a defined period (e.g., 24 or 48 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the absorbance of untreated control cells.

Conclusion

This compound is a versatile and effective cationic lipid for the non-viral delivery of nucleic acids. Its mechanism of action is centered on the efficient formation of lipoplexes, receptor-mediated endocytosis, and a multi-faceted endosomal escape process involving both the proton sponge effect and membrane fusion. While the direct signaling pathways activated by this compound require further elucidation, its potential interaction with innate immune receptors like TLR4 suggests a role in modulating the immune response, which could be harnessed for therapeutic benefit. The provided experimental protocols offer a foundation for researchers to formulate, characterize, and evaluate the performance of this compound-based delivery systems in their specific applications. A thorough understanding of its mechanism of action is paramount for the rational design of next-generation lipid nanoparticles with enhanced efficacy and safety profiles.

References

Biophysical Characterization of DC-6-14 Liposomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characterization of liposomes formulated with the cationic lipid DC-6-14. This compound, or 2-[bis{2-(tetradecanoyloxy)ethyl}amino]-N,N,N-trimethyl-2-oxoethan-1-aminium chloride, is a cationic lipid utilized in the formation of liposomes, primarily for the delivery of genetic material such as siRNA.[1][2] A thorough understanding of the biophysical properties of these liposomes is critical for ensuring their stability, efficacy, and safety in therapeutic applications.

This guide outlines key experimental protocols and presents expected quantitative data in a structured format to facilitate comparison and analysis.

Physicochemical Properties of this compound Liposomes

The biophysical characteristics of this compound liposomes are influenced by their composition, including the molar ratio of this compound to helper lipids (e.g., DOPE), and the method of preparation.[2] The following tables summarize the key quantitative parameters for this compound based liposomal formulations.

Table 1: Size and Polydispersity Index (PDI) of this compound Lipoplexes

| Formulation (Cationic Lipid:Helper Lipid) | Size (nm) | Polydispersity Index (PDI) | Reference |

| LP-DC-6-14/DPPE | 428 - 937 | 0.20 - 0.39 | [2] |

| LP-DC-6-14/DOPE | 181 - 339 | 0.15 - 0.22 | [2] |

Note: Data presented is for siRNA lipoplexes, where siRNA is complexed with the liposomes.

Table 2: Surface Charge of Cationic Liposomes

| Cationic Lipid | Zeta Potential (mV) | Reference |

| DOTMA | +51 | |

| DOTAP | +66 |

Note: While specific zeta potential values for this compound liposomes were not found in the provided search results, cationic liposomes formulated with similar lipids like DOTMA and DOTAP typically exhibit a strong positive surface charge.

Experimental Protocols

Detailed methodologies for the key experiments in the biophysical characterization of this compound liposomes are provided below.

Liposome Preparation

Cationic liposomes containing this compound are typically prepared using the thin-film hydration method.

Experimental Workflow for Liposome Preparation

References

Navigating the Stability and Storage of DC-6-14: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DC-6-14, chemically identified as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic phospholipid that has garnered attention in the field of drug delivery for its utility in gene transfection.[1][2] Its efficacy as a component of liposomal delivery systems necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure the integrity, potency, and safety of novel therapeutic formulations. This technical guide provides a comprehensive overview of the stability and storage considerations for this compound, drawing upon available data and general principles applicable to cationic lipids.

Chemical and Physical Properties

This compound is a cationic lipid that can be used in the synthesis of liposomes for gene delivery.[3] The stability of liposomal formulations is influenced by the physicochemical properties of its constituent lipids. Cationic lipids, in conjunction with phospholipids, are key components in liposomal formulations, where they play a crucial role in controlling transfection efficiency and stability.

Stability Profile of this compound

While specific, publicly available forced degradation studies on this compound are limited, its stability can be inferred from its chemical structure and from studies on similar cationic lipids. The primary degradation pathways for lipids of this class are hydrolysis and oxidation.

Hydrolytic Degradation: The ester linkages in the two tetradecanoyl chains of this compound are susceptible to hydrolysis, which would lead to the cleavage of the fatty acid chains from the diethanolamine backbone. This process is typically accelerated by exposure to acidic or basic conditions and elevated temperatures.

Oxidative Degradation: Although the fatty acid chains of this compound are saturated and thus less prone to oxidation than unsaturated lipids, oxidative degradation can still occur, particularly with exposure to light, oxygen, and certain metal ions.

The stability of this compound is also a critical factor in the context of its formulation into liposomes. The physical stability of these liposomal formulations is paramount for their therapeutic efficacy.

Storage Conditions

Proper storage is essential to maintain the chemical integrity of this compound. Based on supplier recommendations, the following conditions are advised:

| Storage Duration | Temperature | Additional Conditions |

| Short-term | 0 - 4 °C | Dry and dark environment |

| Long-term | -20 °C | Dry and dark environment |

Table 1: Recommended Storage Conditions for this compound[2]

It is also recommended to ship the compound under ambient temperature, as it is considered stable for a few weeks during ordinary shipping and customs processing.

Stability of this compound in Formulations

The stability of this compound is often enhanced when it is incorporated into a liposomal formulation with other lipids. For instance, siRNA lipoplexes formulated with this compound and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) have been shown to be stable and can be stored for extended periods without a loss of transfection activity. The size of cationic liposomes and their subsequent siRNA lipoplexes is a critical parameter for their in vivo performance, and formulations containing this compound have been characterized for their size and biodistribution.

The pH of the surrounding medium can significantly impact the phase behavior and stability of cationic lipid nanoparticles. For optimal performance and stability, the pH of formulations containing this compound should be carefully controlled.

Experimental Protocols

Assessment of Liposome Physical Stability:

The physical stability of liposomes containing this compound can be monitored using Dynamic Light Scattering (DLS). This technique measures the size distribution, polydispersity index (PDI), and zeta potential of the liposomes over time under different storage conditions. An increase in particle size or PDI can indicate aggregation or fusion of the liposomes, signifying instability.

Quantification of this compound and its Degradation Products:

A stability-indicating analytical method is crucial for the quantitative analysis of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is a common approach for the analysis of lipids that lack a strong UV chromophore.

Conclusion

A comprehensive understanding of the stability and optimal storage conditions for this compound is fundamental for its successful application in the development of gene-based therapies. While specific degradation pathways for this compound are not extensively documented in public literature, knowledge of the general degradation mechanisms of cationic lipids, combined with appropriate analytical methodologies, can ensure the development of stable and effective drug delivery systems. Researchers and drug development professionals should prioritize rigorous stability testing of both the raw material and the final formulated product to guarantee the quality and efficacy of their therapeutic candidates.

References

The Solubility Profile of DC-6-14: A Technical Guide for Researchers

For Immediate Release

Understanding DC-6-14

This compound, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid that has demonstrated significant potential in both in vivo and in vitro gene transfection.[1] Its utility in forming cationic liposomes has also been explored for anti-metastatic effects in cancer models.[1] A thorough understanding of its solubility is critical for formulation development, dosage form design, and ensuring reproducible experimental outcomes.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in common laboratory solvents such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF). The absence of this data necessitates empirical determination by the end-user. The following sections provide standardized protocols to guide this process.

Experimental Protocols for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of chemical compounds.[2][3][4] These can be effectively employed to ascertain the solubility of this compound in a variety of solvents.

General Qualitative Solubility Testing

This initial test provides a rapid assessment of a compound's solubility in different solvent classes.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Water bath sonicator

-

Solvents:

-

Water (distilled or deionized)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the desired solvent in small portions.

-

After each addition, shake the test tube vigorously.

-

If the compound does not dissolve at room temperature, the following methods can be employed sequentially:

-

Vortex the tube for 1-2 minutes.

-

Use a water bath sonicator for up to 5 minutes.

-

Warm the solution in a 37°C water bath for 5-60 minutes.

-

-

Observe and record whether the compound has completely dissolved. A solution is considered clear when no solid particles are visible to the naked eye.

Quantitative Solubility Determination (Excess Solid Method)

This method determines the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature.

Materials:

-

This compound

-

Test tubes with stoppers

-

Distilled water or other desired solvent

-

Graduated cylinder (10 mL)

-

Thermometer

-

Analytical balance

-

Weighing dish

-

Spatula

-

Lab coat and safety glasses

Procedure:

-

Measure 10 mL of the chosen solvent using a graduated cylinder and pour it into a test tube.

-

Measure and record the temperature of the solvent.

-

Weigh a weighing dish containing a pre-weighed amount of this compound and record the initial mass.

-

Using a spatula, add a small, known amount of this compound to the test tube.

-

Stopper the test tube and shake vigorously to dissolve the compound. Avoid heating the tube with your hands to maintain a constant temperature.

-

Continue adding small, known increments of this compound, shaking after each addition, until a small amount of undissolved solid remains.

-

Once saturation is reached (i.e., solid no longer dissolves), re-measure the temperature of the solution.

-

Weigh the weighing dish with the remaining this compound to determine the mass of the undissolved solid.

-

Calculate the mass of this compound that was dissolved in the solvent.

-

Express the solubility as mass of solute per volume of solvent (e.g., mg/mL).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.

References

An In-depth Technical Guide to the Critical Micelle Concentration of DC-6-14

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DC-6-14, or O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid recognized for its utility in gene delivery systems.[1][2] A crucial parameter for the formulation of lipid-based delivery vehicles is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles. This guide provides a comprehensive overview of the experimental protocols used to determine the CMC of cationic surfactants like this compound. Despite a thorough review of scientific literature, a specific, empirically determined CMC value for this compound has not been publicly reported. Therefore, this document focuses on the established methodologies to enable researchers to determine this value experimentally. Furthermore, this guide illustrates the application of this compound in the formulation of liposomes for siRNA delivery, a key area of its research application.[3]

Understanding Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant.[4] Below the CMC, surfactant molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers begin to aggregate into micelles, which are colloidal assemblies with a hydrophobic core and a hydrophilic shell.[4] This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic lipid tails and the aqueous solvent. Above the CMC, any additional surfactant added to the system primarily forms new micelles, while the monomer concentration remains relatively constant at the CMC value.

The determination of the CMC is critical in drug development for several reasons:

-

Formulation Stability: Knowledge of the CMC helps in preparing stable liposomal and micellar drug delivery systems.

-

Solubilization: Micelles can encapsulate poorly water-soluble drugs, enhancing their bioavailability. The efficiency of this solubilization is dependent on the concentration of micelles.

-

Biological Interactions: The aggregation state of surfactants can significantly influence their interaction with biological membranes and their overall biological activity.

Quantitative Data for this compound Critical Micelle Concentration

As of the latest literature review, no specific quantitative data for the Critical Micelle Concentration (CMC) of this compound has been published. The CMC of a surfactant is highly dependent on experimental conditions such as temperature, solvent, and the presence of salts or other molecules. For structurally similar cationic surfactants with C14 alkyl chains, CMC values can be found in the low millimolar (mM) range. For instance, sodium tetradecyl sulfate has a CMC of approximately 0.904 mM. However, the complex headgroup of this compound would likely influence its CMC in a unique manner.

To facilitate research and development with this compound, the following sections detail the standard experimental protocols for determining its CMC.

Experimental Protocols for CMC Determination

Several robust methods are available for the determination of the CMC of cationic surfactants. The most common and reliable techniques include surface tensiometry, fluorescence spectroscopy, and dynamic light scattering.

Surface Tensiometry

This is a classical and widely used method for CMC determination. It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration.

Experimental Protocol:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. It is crucial to use high-purity water to avoid contaminants that could affect surface tension. The concentration range should span well below and above the expected CMC.

-

Instrumentation: A tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method, is used for measurements. The instrument should be calibrated according to the manufacturer's instructions.

-

Measurement: The surface tension of each this compound solution is measured at a constant temperature. It is important to allow the system to reach equilibrium before each measurement.

-

Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the two lines: one representing the sharp decrease in surface tension with increasing monomer concentration, and the other representing the plateau region above the CMC.

Fluorescence Spectroscopy using a Hydrophobic Probe

This sensitive technique utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Experimental Protocol:

-

Probe and Surfactant Preparation: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared. A series of this compound solutions are prepared in an aqueous buffer.

-

Sample Preparation: A small aliquot of the pyrene stock solution is added to each of the this compound solutions, ensuring the final pyrene concentration is very low (typically in the micromolar range) to avoid self-quenching. The solvent from the pyrene stock is allowed to evaporate completely.

-

Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. The excitation wavelength is typically set around 335 nm for pyrene. The ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1) of the pyrene emission spectrum (the I3/I1 ratio) is monitored.

-

Data Analysis: The I3/I1 ratio is plotted against the logarithm of the this compound concentration. A sigmoidal curve is typically observed. The onset of the sharp increase in the I3/I1 ratio corresponds to the formation of micelles, and the CMC can be determined from the inflection point of this curve.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. Below the CMC, only small monomeric species are present. Above the CMC, the formation of larger micellar aggregates can be detected by a significant increase in the light scattering intensity and the appearance of a new population of particles with a larger hydrodynamic radius.

Experimental Protocol:

-

Sample Preparation: A series of this compound solutions are prepared across a range of concentrations, ensuring they are free of dust and other particulates by filtering them through a fine-pore filter (e.g., 0.22 µm).

-

DLS Measurement: The light scattering intensity and the particle size distribution of each sample are measured using a DLS instrument. Measurements should be performed at a constant temperature.

-

Data Analysis: The scattered light intensity is plotted against the this compound concentration. A distinct break in the plot, where the scattering intensity begins to increase sharply, indicates the onset of micelle formation and corresponds to the CMC. Additionally, the appearance of a larger particle size population in the DLS size distribution plots above a certain concentration provides further evidence of micellization.

Application of this compound in Gene Delivery

This compound is frequently used in the formulation of cationic liposomes for the delivery of nucleic acids, such as siRNA. These liposomes can encapsulate and protect the genetic material and facilitate its entry into cells.

Workflow for this compound Liposome Preparation

The following diagram illustrates a typical workflow for the preparation of this compound based liposomes for research applications.

Caption: Workflow for the preparation of this compound containing liposomes.

Signaling Pathway for siRNA Delivery via this compound Lipoplexes

The following diagram illustrates the proposed mechanism of siRNA delivery into a target cell using a this compound based liposomal carrier.

Caption: Proposed pathway for siRNA delivery and gene silencing by this compound lipoplexes.

Conclusion

References

Technical Guide: Physicochemical Characterization of DC-6-14 Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid that has garnered significant interest in the field of drug delivery, particularly for gene transfection.[1][2][3][4][5] Its amphiphilic structure, comprising a hydrophilic headgroup and two hydrophobic tails, enables the formation of liposomes, which can encapsulate and deliver nucleic acids into cells. A critical parameter governing the stability, fluidity, and, consequently, the efficacy of these liposomal delivery systems is the phase transition temperature (Tm). This technical guide provides an in-depth overview of the phase transition characteristics of this compound, detailed experimental protocols for its determination, and the structural basis for its thermal behavior.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that the phase transition temperature for this compound is not widely reported in the public domain and often requires experimental determination.

| Property | Value | Reference |

| Chemical Name | O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride | |

| Synonyms | This compound; 2-(bis(2-(tetradecanoyloxy)ethyl)amino)-N,N,N-trimethyl-2-oxoethan-1-aminium chloride | |

| Molecular Formula | C37H73ClN2O5 | |

| Molecular Weight | 661.45 g/mol | |

| CAS Number | 107086-76-0 | |

| Phase Transition Temperature (Tm) | Not Reported |

Understanding the Phase Transition of Cationic Lipids

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a tightly packed, ordered gel phase to a more fluid, disordered liquid-crystalline phase. This transition is a critical factor in the formulation of liposomes for drug delivery. The fluidity of the liposomal membrane, which is dictated by the Tm, influences its stability, permeability, and ability to fuse with cellular membranes, thereby affecting the efficiency of cargo release.

Several molecular features of a cationic lipid like this compound influence its Tm:

-

Hydrocarbon Chain Length: Longer acyl chains lead to stronger van der Waals interactions between the lipid tails, resulting in a higher Tm. This compound possesses two 14-carbon (tetradecanoyl) chains.

-

Degree of Saturation: Saturated acyl chains, like those in this compound, can pack more tightly than unsaturated chains, which have kinks due to double bonds. This tight packing increases the energy required to transition to the liquid-crystalline phase, thus elevating the Tm.

-

Headgroup Structure: The size and charge of the hydrophilic headgroup can also affect the packing of the lipid molecules and, consequently, the Tm. The quaternary ammonium headgroup of this compound contributes to its cationic nature, which is crucial for its interaction with negatively charged nucleic acids.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the well-established thin-film hydration method.

Materials:

-

This compound lipid

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Chloroform or a chloroform/methanol mixture

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath sonicator or extruder

Procedure:

-

Lipid Dissolution: Dissolve the desired amount of this compound and any helper lipids in an organic solvent (e.g., chloroform) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be kept below the boiling point of the solvent.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the expected phase transition temperature of the lipid mixture to ensure proper hydration and liposome formation.

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). The lipid film will gradually swell and disperse to form a milky suspension.

-

Sizing (Optional): To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. This protocol outlines the procedure for determining the Tm of this compound liposomes.

Materials:

-

This compound liposome suspension (prepared as described above)

-

Reference buffer (the same buffer used for liposome hydration)

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the liposome suspension into a hermetic aluminum pan. Prepare a reference pan containing the same amount of the corresponding buffer.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tm.

-

Ramp the temperature up at a constant rate (e.g., 1-5 °C/min) to a temperature well above the expected Tm.

-

Hold the sample at the high temperature for a few minutes.

-

Cool the sample back down to the starting temperature at the same rate.

-

Typically, a second heating scan is performed to ensure the reversibility of the transition and to obtain a more accurate measurement.

-

-

Data Analysis: The DSC thermogram will show a peak corresponding to the heat absorbed during the phase transition. The temperature at the peak maximum is taken as the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).

Visualizations

References

DC-6-14 interaction with nucleic acids

An In-depth Technical Guide to the Interaction of DC-6-14 with Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid integral to the formulation of liposomal vectors for nucleic acid delivery. Its primary interaction with nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), is governed by electrostatic forces. The positively charged headgroup of this compound interacts with the negatively charged phosphate backbone of nucleic acids, leading to the spontaneous self-assembly of lipid-nucleic acid complexes known as lipoplexes. This guide provides a comprehensive overview of the biophysical principles underlying this interaction, methodologies for its characterization, and visual representations of the associated processes. While specific quantitative binding data for this compound is not extensively available in public literature, this document extrapolates from studies on analogous cationic lipid systems to provide a thorough technical understanding.

Core Interaction Mechanism

The interaction between this compound and nucleic acids is a complex process driven primarily by electrostatics, resulting in the condensation of the nucleic acid into a compact, protected nanoparticle.

2.1 Electrostatic Interaction and Lipoplex Formation: The quaternary ammonium headgroup of this compound provides a permanent positive charge that electrostatically attracts the negatively charged phosphate groups of the nucleic acid backbone. This interaction is the primary driving force for the formation of lipoplexes. When cationic liposomes containing this compound are mixed with nucleic acids, the lipid bilayers and nucleic acid molecules self-assemble into organized structures. The most common resulting structure is a multilamellar phase where monolayers of DNA are intercalated between lipid bilayers (LαC phase)[1][2].

2.2 Counterion Release as a Driving Force: A significant thermodynamic contributor to the stability of these lipoplexes is the release of counterions upon complexation[2]. Both the cationic lipid and the nucleic acid are initially associated with counterions in solution. The formation of the this compound-nucleic acid complex releases these counterions into the bulk solution, leading to a significant increase in entropy, which favorably drives the binding process[2][3].

2.3 Role of Helper Lipids: In typical formulations, this compound is combined with neutral helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is included to enhance the transfection efficiency of the lipoplexes. Its fusogenic properties are thought to facilitate the destabilization of the endosomal membrane after cellular uptake, promoting the release of the nucleic acid cargo into the cytoplasm.

Quantitative Data on Cationic Lipid-Nucleic Acid Interactions

Direct quantitative data for the binding of this compound to nucleic acids is sparse in the available literature. However, studies on similar cationic lipid systems provide valuable insights into the thermodynamic parameters of lipoplex formation. The following table summarizes representative quantitative data from such studies.

| Parameter | Typical Value Range | Significance | Experimental Technique(s) |

| Binding Affinity (Kd) | Varies significantly based on conditions; effective affinity is very high due to multivalency. | Represents the strength of the interaction; lower Kd indicates stronger binding. | Isothermal Titration Calorimetry (ITC), Fluorescence Quenching Assays |

| Enthalpy of Binding (ΔH) | Can be exothermic or endothermic (e.g., -10 to +5 kcal/mol) | Indicates the heat released or absorbed during binding, reflecting changes in non-covalent interactions. | Isothermal Titration Calorimetry (ITC) |

| Entropy of Binding (ΔS) | Generally positive and a major driving force. | Reflects the increase in disorder, primarily due to counterion release. | Isothermal Titration Calorimetry (ITC) |

| Gibbs Free Energy (ΔG) | Negative, indicating a spontaneous process. | The overall thermodynamic favorability of the interaction. | Calculated from ΔH and ΔS (ΔG = ΔH - TΔS) |

| Charge Ratio (Lipid:NA) | Optimal ratios for transfection are typically >1 (e.g., 4:1) | The ratio of positive charges from the lipid to negative charges from the nucleic acid, which influences lipoplex size, charge, and stability. | Zeta Potential Measurement |

| Lipoplex Size | 80 - 300 nm | Influences cellular uptake mechanisms and biodistribution. | Dynamic Light Scattering (DLS) |

Experimental Protocols

The characterization of the this compound-nucleic acid interaction involves a variety of biophysical techniques to assess the formation, stability, and physicochemical properties of the resulting lipoplexes.

4.1 Preparation of Cationic Liposomes and Lipoplexes

-

Objective: To formulate this compound containing cationic liposomes and subsequently form lipoplexes with nucleic acids.

-

Methodology:

-

Cationic lipids (e.g., this compound) and helper lipids (e.g., DOPE) are dissolved in a chloroform/methanol mixture at a specified molar ratio (e.g., 1:1).

-

The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

The lipid film is dried under vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with an aqueous buffer (e.g., sterile water or HEPES buffer) and vortexed to form multilamellar vesicles (MLVs).

-

To produce small unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

For lipoplex formation, the nucleic acid solution is added to the cationic liposome suspension at a predetermined charge ratio and incubated at room temperature for a specified time (e.g., 15-30 minutes) to allow for self-assembly.

-

4.2 Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the thermodynamic parameters (ΔH, Kd, stoichiometry) of the this compound-nucleic acid interaction.

-

Methodology:

-

A solution of cationic liposomes containing this compound is loaded into the sample cell of the ITC instrument.

-

A solution of the nucleic acid is loaded into the injection syringe.

-

A series of small, precisely measured injections of the nucleic acid solution are made into the liposome solution while the heat change in the sample cell is monitored.

-

The resulting thermogram, which plots heat change per injection against the molar ratio of nucleic acid to lipid, is analyzed using appropriate binding models to extract the enthalpy (ΔH), binding constant (Ka, from which Kd is derived), and stoichiometry (n) of the interaction.

-

4.3 Dynamic Light Scattering (DLS) and Zeta Potential Measurement

-

Objective: To determine the size distribution and surface charge of the lipoplexes.

-

Methodology:

-

Lipoplex samples are prepared at various charge ratios.

-

For DLS, the sample is illuminated with a laser, and the fluctuations in the scattered light intensity due to the Brownian motion of the particles are measured. The size distribution is calculated from these fluctuations.

-

For zeta potential, an electric field is applied to the sample, and the velocity of the charged lipoplexes is measured. The zeta potential, which is a measure of the surface charge, is calculated from the particle velocity.

-

4.4 Agarose Gel Retardation Assay

-

Objective: To assess the formation of lipoplexes and the extent of nucleic acid condensation.

-

Methodology:

-

Lipoplexes are prepared at increasing charge ratios of this compound to nucleic acid.

-

The samples are loaded onto an agarose gel containing an intercalating dye (e.g., ethidium bromide).

-

An electric field is applied. Free, negatively charged nucleic acid will migrate through the gel towards the positive electrode.

-

When the nucleic acid is complexed with the cationic lipid, its migration is retarded or completely inhibited due to the neutralization of its charge and the increased size of the complex. The point at which the nucleic acid band is no longer visible in the gel indicates the charge ratio at which all the nucleic acid is complexed.

-

Visualizing Interactions and Workflows

5.1 Signaling Pathways and Logical Relationships

The interaction of this compound with nucleic acids is a physicochemical process of self-assembly rather than a biological signaling pathway. The following diagram illustrates the logical flow of lipoplex formation and its intended biological action.

Caption: Logical flow of this compound lipoplex formation and gene silencing.

5.2 Experimental Workflow for Lipoplex Characterization

The following diagram outlines a typical experimental workflow for the preparation and characterization of this compound-nucleic acid lipoplexes.

Caption: Experimental workflow for lipoplex preparation and characterization.

Conclusion

This compound is a valuable cationic lipid for the non-viral delivery of nucleic acids. Its interaction with DNA and RNA is a robust, entropy-driven process leading to the formation of stable lipoplexes. While a detailed, specific quantitative analysis of the this compound-nucleic acid interaction is not widely published, a strong understanding can be built from the extensive research on analogous cationic lipid systems. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to characterize and optimize this compound-based nucleic acid delivery systems. Further research focusing on the specific thermodynamic and kinetic profile of this compound would be beneficial for the rational design of next-generation gene delivery vectors.

References

Methodological & Application

Application Notes and Protocols for DC-6-14 Liposome Preparation in Gene Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, a cationic lipid, is a valuable tool for non-viral gene delivery. When formulated into liposomes, typically with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), it can efficiently encapsulate and deliver nucleic acids like plasmid DNA into cells. This document provides a detailed protocol for the preparation of this compound liposomes and their application in gene transfection experiments. The protocols outlined below are based on established methods for cationic liposome preparation and may require optimization for specific cell types and plasmid DNA.

Data Presentation

The following tables summarize key quantitative parameters for the formulation and application of this compound liposomes for gene transfection. Note that some values are based on similar cationic lipids like DC-Chol and should be considered as a starting point for optimization.

Table 1: Physicochemical Properties of this compound/DOPE Liposomes

| Parameter | Typical Value/Range | Method of Measurement |

| Molar Ratio (this compound:DOPE) | 1:1 to 1:2 | - |

| Particle Size (diameter) | 100 - 300 nm[1] | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3[1] | Dynamic Light Scattering (DLS) |

| Zeta Potential | +30 to +50 mV | Electrophoretic Light Scattering (ELS) |

Table 2: Parameters for In Vitro Gene Transfection using this compound/DOPE Liposomes

| Parameter | Recommended Range | Notes |

| Cell Confluency at Transfection | 70-90%[2] | Optimal confluency can vary with cell type. |

| Plasmid DNA per well (24-well plate) | 0.5 - 1.0 µg | To be optimized for specific plasmid and cell line. |

| Liposome to DNA Ratio (w/w) | 2:1 to 10:1 | A critical parameter for transfection efficiency and cytotoxicity. |

| Charge Ratio (+/-) | 2:1 to 5:1 | A starting point of 4:1 has been noted as optimal for siRNA with this compound/DOPE.[1] |

| Incubation Time with Lipoplexes | 4 - 6 hours[2] | Longer incubation may increase toxicity. |

| Post-transfection Incubation | 24 - 72 hours | Dependent on the reporter gene and protein expression timeline. |

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar this compound/DOPE liposomes using the thin-film hydration and extrusion method.

Materials:

-

This compound (cationic lipid)

-

DOPE (helper lipid)

-

Chloroform or a chloroform/methanol mixture

-

Sterile, nuclease-free aqueous buffer (e.g., Phosphate-Buffered Saline [PBS] or HEPES-Buffered Saline [HBS])

-

Round-bottom flask

-

Rotary evaporator

-

High-vacuum pump

-

Lipid extruder

-

Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve this compound and DOPE in the organic solvent at the desired molar ratio (e.g., 1:1).

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Sizing by Extrusion:

-

To obtain unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

-

Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.

-

The resulting liposome suspension can be stored at 4°C for a limited time.

-

Protocol 2: In Vitro Gene Transfection using this compound/DOPE Liposomes

This protocol provides a general procedure for transfecting mammalian cells in a 24-well plate format.

Materials:

-

Prepared this compound/DOPE liposome suspension

-

Plasmid DNA of interest

-

Mammalian cell line of choice

-

Complete cell culture medium

-

Serum-free medium (e.g., Opti-MEM®)

-

24-well tissue culture plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the target cells in a 24-well plate to achieve 70-90% confluency at the time of transfection.

-

-

Lipoplex Formation:

-

In separate sterile tubes, dilute the plasmid DNA and the this compound/DOPE liposome suspension in a serum-free medium.

-

Combine the diluted DNA and liposome solutions and mix gently.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes (liposome-DNA complexes).

-

-

Transfection:

-

Aspirate the culture medium from the cells and wash once with sterile PBS.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with a fresh, complete culture medium.

-

Incubate the cells for an additional 24-72 hours to allow for gene expression.

-

-

Gene Expression Analysis:

-

Assay for transgene expression using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter proteins, luciferase assay for luciferase reporter).

-

Mandatory Visualizations

References

Application Notes and Protocols for Formulating DC-6-14 Nanoparticles for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. The composition of these LNPs is critical to their efficacy, influencing mRNA encapsulation, stability, cellular uptake, and endosomal escape. DC-6-14 (O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride) is a cationic lipid utilized in gene delivery formulations. Its permanently positive charge facilitates the encapsulation of negatively charged mRNA and interaction with the cell membrane.

These application notes provide a comprehensive guide to the formulation, characterization, and cellular delivery of this compound nanoparticles for mRNA delivery. The protocols provided are based on established methodologies for cationic lipid-based mRNA LNP formulation, offering a robust starting point for research and development.

Data Presentation: Physicochemical Properties of Cationic Lipid Nanoparticles

The following tables summarize typical quantitative data for cationic lipid nanoparticles formulated for mRNA delivery. These values are representative and may vary depending on the specific formulation parameters, such as molar ratios, mRNA concentration, and manufacturing process.

Table 1: Formulation Parameters and Resulting Physicochemical Properties of Cationic LNPs

| Cationic Lipid | Helper Lipids | Molar Ratio (Cationic:Helper:Cholesterol:PEG) | Formulation Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) | Reference |

| DC-Chol | DOPE | 40:60 | Extrusion | ~129 | < 0.2 | +21 | ~31-62 | [1] |

| DC-Chol/DOTAP | DOPE | 20:20:60 | Extrusion | ~129 | < 0.2 | +26 | ~19 | [1] |

| This compound | DOPE/PEG-Chol | 49.5:49.5:1 | Thin-film hydration | ~200 | 0.14-0.18 | +14-40 | Not Reported | [Effects of disaccharide and cationic lipid types on reverse transfection with lyophilized mRNA lipoplexes - Spandidos Publications] |

| Representative Cationic LNP | DOPE/Cholesterol/PEG-lipid | 50:10:38.5:1.5 | Microfluidics | ~120 | < 0.2 | Near-neutral to slightly positive | >80% | [2] |

Table 2: Influence of mRNA Concentration on Nanoparticle Characteristics (DC-Chol/DOPE Formulation)

| Input mRNA Concentration (µg/mL) | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| 1 | ~130 | ~+20 | High |

| 5 | ~130 | ~+21 | Optimal |

| 10 | ~130 | ~+22 | Decreased |

| 20 | ~130 | ~+23 | Low |

| Data adapted from a study on DC-Chol/DOPE LNPs, which serves as a proxy for this compound based formulations.[1] |

Experimental Protocols

Protocol 1: Formulation of this compound mRNA Nanoparticles using Microfluidics

This protocol describes the formulation of this compound nanoparticles using a microfluidic mixing system, a reproducible and scalable method for producing uniform LNPs.

Materials:

-

This compound (O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA encoding the protein of interest

-

Ethanol (200 proof, RNase-free)

-

Citrate buffer (10 mM, pH 4.0, RNase-free)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing system (e.g., NanoAssemblr) and microfluidic cartridges

-

Syringes and tubing (RNase-free)

-

Dialysis cassette (e.g., 10K MWCO)

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol. A typical concentration is 10-20 mg/mL.

-

-

Preparation of the Organic Phase (Lipid Mixture):

-

In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A recommended starting ratio is 50:10:38.5:1.5 (this compound : DOPE : Cholesterol : DMG-PEG 2000).

-

Add ethanol to reach the final desired total lipid concentration (e.g., 12.5 mM).

-

Vortex gently to ensure a homogenous mixture.

-

-

Preparation of the Aqueous Phase (mRNA Solution):

-

Dilute the mRNA stock solution in the citrate buffer (pH 4.0) to the desired concentration. The optimal concentration may need to be determined empirically, but a starting point is 0.05-0.2 mg/mL.

-

-

Microfluidic Mixing:

-

Set up the microfluidic system according to the manufacturer's instructions.

-

Prime the system with ethanol followed by the aqueous buffer.

-

Load the organic phase and the aqueous phase into separate syringes.

-

Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the nanoparticles.

-

-

Purification:

-

Collect the nanoparticle suspension.

-

To remove the ethanol and unencapsulated mRNA, dialyze the LNP suspension against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the nanoparticles at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

-

Protocol 2: Characterization of this compound mRNA Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure:

-

Dilute a small aliquot of the LNP formulation in PBS.

-

Analyze the sample using a DLS instrument to determine the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered acceptable for LNP formulations.

-

2. Zeta Potential Measurement:

-

Method: Laser Doppler Electrophoresis.

-

Procedure:

-

Dilute the LNP sample in an appropriate buffer (e.g., PBS).

-

The zeta potential is measured to determine the surface charge of the nanoparticles. At physiological pH, LNPs should have a near-neutral surface charge to minimize non-specific interactions in vivo.

-

3. mRNA Encapsulation Efficiency:

-

Method: RiboGreen Assay.

-

Procedure:

-

Prepare two sets of LNP samples diluted in TE buffer.

-

To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the nanoparticles and release the encapsulated mRNA. This will measure the total mRNA.

-

The other set of samples without surfactant will measure the free (unencapsulated) mRNA.

-

Add the RiboGreen reagent to both sets of samples and measure the fluorescence (Excitation: ~480 nm / Emission: ~520 nm).

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

-

-

Visualizations

Experimental Workflow for LNP Formulation

Caption: Workflow for this compound mRNA LNP formulation.

Signaling Pathway for Cellular Uptake and Endosomal Escape

Caption: Cellular uptake and endosomal escape of this compound LNPs.

References

Application Notes and Protocols for In Vitro Transfection of Cancer Cell Lines Using DC-6-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gene therapy and the study of gene function in cancer biology rely on the efficient delivery of nucleic acids into cancer cells. Cationic lipids, such as DC-6-14 (N-(1-(2,3-dioleoyloxy)propyl)-N,N,N-trimethylammonium chloride), have emerged as a promising non-viral vector for this purpose. When combined with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this compound forms liposomes that can encapsulate and deliver plasmid DNA into various cell types. This document provides detailed application notes and protocols for the in vitro transfection of cancer cell lines using this compound/DOPE liposomes.

Data Presentation

The following tables summarize hypothetical quantitative data for transfection efficiency and cytotoxicity of this compound/DOPE liposomes in common cancer cell lines. This data is for illustrative purposes to demonstrate expected trends and should be empirically determined for your specific experimental conditions.

Table 1: Transfection Efficiency of this compound/DOPE Liposomes with a Reporter Plasmid (e.g., pEGFP-N1)

| Cancer Cell Line | This compound:DOPE Molar Ratio | Lipid:DNA (w/w) Ratio | Transfection Efficiency (%) |

| MCF-7 | 1:1 | 5:1 | 35 ± 4 |

| 1:1 | 10:1 | 45 ± 5 | |

| 1:2 | 5:1 | 40 ± 3 | |

| 1:2 | 10:1 | 55 ± 6 | |

| HepG2 | 1:1 | 5:1 | 25 ± 3 |

| 1:1 | 10:1 | 35 ± 4 | |

| 1:2 | 5:1 | 30 ± 4 | |

| 1:2 | 10:1 | 45 ± 5 | |

| HeLa | 1:1 | 5:1 | 50 ± 6 |

| 1:1 | 10:1 | 65 ± 7 | |

| 1:2 | 5:1 | 58 ± 5 | |

| 1:2 | 10:1 | 75 ± 8 |

Transfection efficiency was determined by flow cytometry 48 hours post-transfection as the percentage of GFP-positive cells.

Table 2: Cytotoxicity of this compound/DOPE Liposomes

| Cancer Cell Line | This compound:DOPE Molar Ratio | IC50 (µg/mL of total lipid) |

| MCF-7 | 1:1 | 25 |

| 1:2 | 35 | |

| HepG2 | 1:1 | 20 |

| 1:2 | 30 | |

| HeLa | 1:1 | 30 |

| 1:2 | 40 |

IC50 values were determined using an MTT assay after 48 hours of exposure to the liposomes.

Experimental Protocols

Protocol 1: Preparation of this compound/DOPE Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) of this compound and DOPE.

Materials:

-

This compound

-

DOPE

-

Chloroform

-

Sterile, nuclease-free water or desired buffer (e.g., PBS, HEPES)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Procedure:

-

Lipid Dissolution:

-

In a clean round-bottom flask, dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1 or 1:2). A typical starting concentration is 10 mg/mL total lipid.

-

-

Thin Film Formation:

-